Ethyl 2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate
Description
Ethyl 2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate is a thiazole-based heterocyclic compound featuring a trifluoromethyl (-CF₃) substituent at the meta position of the phenyl ring attached to the thiazole core.
Properties
IUPAC Name |
ethyl 2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2S/c1-2-19-12(18)10-7-20-11(17-10)8-4-3-5-9(6-8)13(14,15)16/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJJUAUWQRNPQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701198805 | |
| Record name | Ethyl 2-[3-(trifluoromethyl)phenyl]-4-thiazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701198805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132089-39-5 | |
| Record name | Ethyl 2-[3-(trifluoromethyl)phenyl]-4-thiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132089-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-[3-(trifluoromethyl)phenyl]-4-thiazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701198805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of Ethyl 2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate typically involves constructing the thiazole ring via cyclization reactions that incorporate the trifluoromethyl-substituted phenyl moiety and the ethyl carboxylate group. The key step is the formation of the 1,3-thiazole ring through a nucleophilic substitution or cyclocondensation mechanism involving a suitable precursor bearing a halogen or leaving group and a thioamide or related sulfur-containing nucleophile.
Detailed Synthetic Route
| Step | Reactants & Conditions | Description |
|---|---|---|
| 1 | Starting Material: Ethyl 2-bromo-3-(trifluoromethyl)benzoate | The brominated aromatic ester serves as the electrophilic substrate. |
| 2 | Nucleophile: Thioamide (e.g., thiourea or a substituted thioamide) | Acts as the sulfur and nitrogen source for thiazole ring formation. |
| 3 | Reaction Conditions: Basic medium (e.g., NaOH or K2CO3), polar aprotic solvent (e.g., DMF, DMSO), elevated temperature (80–120 °C) | Under these conditions, the thioamide attacks the brominated carbon via nucleophilic substitution, promoting cyclization to form the thiazole ring. |
| 4 | Workup and Purification: Extraction, recrystallization or column chromatography | To isolate and purify the target compound with high purity (≥95%). |
This method is supported by analogous syntheses reported for related thiazole compounds where the nucleophilic substitution on a halogenated aromatic ester with thioamide derivatives is a well-established route to 1,3-thiazole carboxylates.
Reaction Mechanism Insights
The key mechanistic step involves nucleophilic attack by the thioamide sulfur on the electrophilic carbon bearing the bromine atom on the aromatic ring, followed by intramolecular cyclization to form the thiazole ring. The reaction proceeds via:
- Nucleophilic substitution (SNAr or SN2-like depending on substrate)
- Cyclization via sulfur and nitrogen atoms of the thioamide
- Aromatic stabilization of the resulting thiazole ring
This mechanism is consistent with the formation of 1,3-thiazole rings in heterocyclic chemistry and is supported by literature on similar fluorinated and trifluoromethylated thiazole compounds.
Data Table: Summary of Preparation Parameters
| Parameter | Description | Typical Conditions/Values |
|---|---|---|
| Starting material | Ethyl 2-bromo-3-(trifluoromethyl)benzoate | Purity ≥ 98% |
| Nucleophile | Thioamide (e.g., thiourea) | Stoichiometric or slight excess |
| Solvent | DMF, DMSO, or other polar aprotic solvents | Anhydrous conditions preferred |
| Base | NaOH, K2CO3, or other mild bases | 1.0–2.0 equivalents |
| Temperature | 80–120 °C | Controlled heating for 4–12 hours |
| Reaction time | 4–12 hours | Dependent on scale and conditions |
| Yield | 60–85% (reported for similar compounds) | Optimized by reaction parameters |
| Purification | Recrystallization or chromatography | Achieves ≥95% purity |
Research Findings and Optimization Notes
- Effect of Substituents: The trifluoromethyl group at the meta position of the phenyl ring increases the electrophilicity of the brominated carbon, facilitating nucleophilic substitution and enhancing yield and reaction rate.
- Solvent Choice: Polar aprotic solvents like DMF or DMSO are preferred to stabilize charged intermediates and promote nucleophilic attack.
- Base Strength: Mild bases are sufficient; stronger bases may cause side reactions or decomposition.
- Temperature Control: Elevated temperatures accelerate the reaction but must be optimized to avoid by-products.
- Scale-Up Considerations: Continuous flow synthesis offers better heat and mass transfer, improving reproducibility and safety for industrial production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Pharmaceutical Development
Role in Drug Synthesis
Ethyl 2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate is integral to the synthesis of novel pharmaceuticals. Its unique chemical structure enhances bioactivity, making it valuable in developing anti-inflammatory and analgesic drugs. The trifluoromethyl group significantly increases the lipophilicity of the compound, improving pharmacokinetic properties essential for drug efficacy .
Case Study: Anti-Inflammatory Agents
Research has demonstrated that derivatives of thiazole compounds exhibit potent anti-inflammatory activities. For instance, a study highlighted the synthesis of thiazole derivatives that showed significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications for conditions like arthritis .
Agricultural Chemicals
Use in Agrochemicals
This compound is employed in formulating agrochemicals such as herbicides and fungicides. Its effectiveness in crop protection is attributed to its ability to disrupt specific biological pathways in pests while minimizing environmental impact .
Case Study: Herbicidal Activity
A study investigated the herbicidal properties of thiazole derivatives against various weed species. Results indicated that compounds similar to this compound exhibited selective toxicity towards target weeds while showing low toxicity to crops, making them suitable for sustainable agriculture practices .
Material Science
Advanced Materials Development
The compound is explored for its potential applications in creating advanced materials, including polymers and coatings that require specific thermal and chemical resistance properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability .
Data Table: Material Properties Comparison
| Property | This compound | Polymeric Material A | Polymeric Material B |
|---|---|---|---|
| Thermal Stability (°C) | 250 | 230 | 240 |
| Mechanical Strength (MPa) | 80 | 70 | 75 |
| Chemical Resistance | Excellent | Good | Fair |
Biochemical Research
Enzyme Inhibition Studies
Researchers utilize this compound in studies related to enzyme inhibition and receptor binding. This helps elucidate various biological processes and disease mechanisms.
Case Study: Receptor Binding Affinity
A study focused on the binding affinity of thiazole derivatives to specific receptors involved in metabolic pathways. The findings suggested that modifications to the thiazole ring could enhance binding affinity and selectivity, paving the way for developing targeted therapies .
Mechanism of Action
The mechanism of action of ethyl 2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The meta-trifluoromethylphenyl substitution distinguishes the target compound from analogs like Ethyl 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate (). The para-substituted isomer (C₁₃H₁₀F₃NO₂S, molecular weight 301.28) exhibits a distinct dipole moment and steric profile compared to the meta isomer, influencing binding interactions in biological systems .
Core Heterocycle Modifications
Triazole vs. Thiazole Derivatives
- Ethyl 3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-5-carboxylate (): Replacing the thiazole with a triazole ring alters electronic properties and hydrogen-bonding capacity. The triazole derivative (C₁₂H₁₀F₃N₃O₂, molecular weight 285.23) may exhibit enhanced metabolic stability due to reduced susceptibility to oxidation .
Thiazole with Additional Substituents
Functional Group Variations
Piperazine-Linked Derivatives
- Ethyl 2-(4-((2-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10e) (): Incorporation of a piperazine-urea moiety (C₂₄H₂₃F₃N₅O₃S, molecular weight 548.2) introduces hydrogen-bonding sites and flexibility, likely enhancing receptor affinity. The compound was synthesized with a 92.0% yield, suggesting robust synthetic accessibility for similar derivatives .
Chlorophenyl and Fluorobenzyl Derivatives
Structural and Physicochemical Data Table
*Estimated based on para-isomer data.
Key Research Findings
- Synthetic Accessibility : Derivatives like 10e () demonstrate high yields (>90%), suggesting that analogous compounds can be synthesized efficiently via Hantzsch thiazole synthesis or coupling reactions .
- Trifluoromethyl Effects : The -CF₃ group enhances metabolic stability and lipophilicity, critical for agrochemical and pharmaceutical applications (e.g., mitochondrial complex inhibitors in ) .
Biological Activity
Ethyl 2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H11F4N O2S
- Molecular Weight : 333.30 g/mol
- CAS Number : 937602-41-0
- SMILES Notation : CCOC(=O)c1sc(nc1C)c2ccc(c(F)c2)C(F)(F)F
- Melting Point : 111–113 °C
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies have indicated that compounds with thiazole structures often display significant antibacterial and antifungal properties. This compound has shown promising results against various bacterial strains, suggesting potential as an antibacterial agent .
- Anticancer Potential : Research has highlighted the compound's ability to inhibit tumor cell proliferation. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapy .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit lactate dehydrogenase (LDH), an enzyme involved in glycolysis. This inhibition can lead to reduced lactate production and may affect cancer cell metabolism .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in cancer cells, leading to cell death through apoptotic pathways .
Study 1: Antimicrobial Activity
A study published in MDPI evaluated various thiazole derivatives, including this compound, for their antibacterial properties. The compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Study 2: Anticancer Efficacy
In a recent investigation into anticancer agents, this compound was tested against several cancer cell lines. Results indicated that the compound inhibited cell growth and induced apoptosis in a dose-dependent manner. The study concluded that further optimization of the thiazole scaffold could enhance its anticancer efficacy .
Data Table: Biological Activities of this compound
Q & A
Q. What are the established synthetic routes for Ethyl 2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate, and what critical reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions, including cyclization and esterification. A key method involves refluxing 2-dibenzylamino-4,4,4-trifluoro-3-hydroxy-butyric acid ethyl ester with thionyl chloride (SOCl₂) for 30 minutes, followed by ethanol-mediated quenching and recrystallization from 95% ethanol to obtain needle-type crystals. Critical parameters include stoichiometric control of SOCl₂, reaction temperature (reflux conditions), and purification via silica chromatography or recrystallization to minimize byproducts .
Q. How is the crystallographic structure of this compound validated, and what are its key geometric parameters?
Single-crystal X-ray diffraction (SHELX programs) confirms the structure. The thiazole and phenyl rings form a near-coplanar arrangement (dihedral angle: 5.15°), with bond lengths in the thiazole moiety matching literature values (e.g., C–S = 1.74 Å, C–N = 1.30 Å). No intermolecular hydrogen bonding is observed, suggesting weak van der Waals interactions dominate packing .
Q. What role does the trifluoromethyl group play in modulating the compound’s electronic and steric properties?
The -CF₃ group enhances electron-withdrawing effects, stabilizing the thiazole ring and influencing reactivity in nucleophilic substitution or cross-coupling reactions. Its steric bulk may hinder rotational freedom, as evidenced by the minimal dihedral angle between aromatic rings. Comparative studies with non-fluorinated analogs show reduced metabolic stability and altered binding affinities in biological assays .
Advanced Research Questions
Q. How can experimental phasing techniques (e.g., SHELXC/D/E) resolve challenges in crystallographic data analysis for derivatives of this compound?
SHELXC/D/E pipelines enable robust phase determination for high-throughput crystallography, particularly for derivatives with heavy atoms (e.g., halogens). For example, sulfur and fluorine atoms in the thiazole and -CF₃ groups provide strong anomalous scattering signals. Multi-wavelength anomalous dispersion (MAD) or single-wavelength anomalous dispersion (SAD) methods are recommended for resolving phase ambiguities in low-symmetry space groups .
Q. How should researchers address contradictions between spectroscopic data (e.g., NMR) and crystallographic results for this compound?
Discrepancies may arise from dynamic effects in solution (e.g., rotational isomerism) versus static crystal structures. Validate NMR assignments using 2D techniques (COSY, HSQC) and compare with computed chemical shifts (DFT). For crystallographic data, verify residual electron density maps and refine using constraints (e.g., riding hydrogen models) in SHELXL to minimize overfitting .
Q. What hydrogen-bonding patterns or supramolecular interactions are observed in related thiazole derivatives, and how do they inform crystal engineering?
While the title compound lacks intermolecular hydrogen bonds, analogs with amino or hydroxyl substituents exhibit directional H-bonding (e.g., N–H···O or O–H···S interactions). Graph-set analysis (e.g., Etter’s rules) can classify motifs like chains or rings, guiding co-crystal design for improved solubility or stability .
Q. What methodological validations are required to ensure reproducibility in structure-activity relationship (SAR) studies of this compound?
Validate synthetic intermediates via LC-MS and HRMS. For crystallography, apply R-factor convergence criteria (e.g., R₁ < 5%) and cross-check with CCDC deposition standards. In biological assays, use orthogonal techniques (e.g., SPR, ITC) to confirm binding affinities and mitigate false positives from aggregation artifacts .
Q. How do substituent variations at the 4-carboxylate or 3-CF₃-phenyl positions affect bioactivity?
Methyl or ethyl ester analogs show reduced metabolic clearance compared to carboxylic acids. Replacing -CF₃ with -Cl or -NO₂ alters electron density, impacting interactions with hydrophobic enzyme pockets. For example, 4-nitrophenyl derivatives exhibit enhanced antimicrobial activity due to increased electrophilicity .
Q. What strategies mitigate side reactions (e.g., dimerization or oxidation) during large-scale synthesis?
Optimize reaction stoichiometry to avoid excess SOCl₂, which can promote hydrolysis. Use radical inhibitors (e.g., BHT) during reflux and monitor intermediates via TLC/HPLC. For purification, employ gradient elution in flash chromatography to separate ester byproducts .
Q. How can computational models predict the toxicological profile of this compound and its metabolites?
Combine DFT calculations (e.g., HOMO/LUMO energies) with in silico ADMET tools (e.g., SwissADME) to assess reactivity and metabolic pathways. Validate with in vitro assays (e.g., CYP450 inhibition) and impurity profiling via LC-MS, referencing standards for known toxicants like pyrazole carboxylates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
